4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol is a chemical compound that features a benzothiazole ring attached to a cyclohexanol moiety Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol typically involves the cyclization of 2-aminothiophenol with cyclohexanone under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzothiazole ring can be reduced to a dihydrobenzothiazole using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 4-Benzothiazol-2-YL-cyclohexanone.
Reduction: 4-Dihydrobenzothiazol-2-YL-cyclohexanol.
Substitution: 4-Benzothiazol-2-YL-cyclohexyl chloride.
Scientific Research Applications
4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Benzothiazole: Lacks the cyclohexanol group but shares the benzothiazole ring.
Cyclohexanol: Lacks the benzothiazole ring but shares the cyclohexanol moiety.
2-Aminobenzothiazole: Similar structure but with an amino group instead of the cyclohexanol group.
Uniqueness: 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol is unique due to the combination of the benzothiazole ring and the cyclohexanol group
Properties
Molecular Formula |
C13H15NOS |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H15NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-4,9-10,15H,5-8H2 |
InChI Key |
ZRIXSPVOLZSKDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.